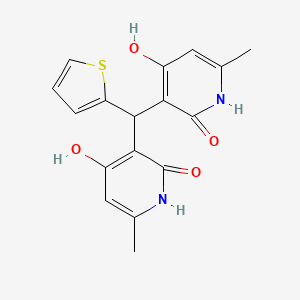

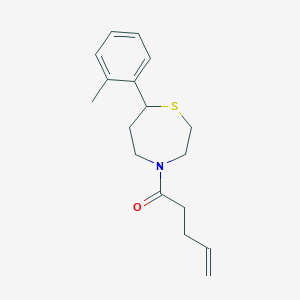

![molecular formula C18H18N4O2S2 B3012271 N3-(苯并[d]噻唑-2-基)-N1-(噻吩-2-基)哌啶-1,3-二甲酰胺 CAS No. 1226435-53-5](/img/structure/B3012271.png)

N3-(苯并[d]噻唑-2-基)-N1-(噻吩-2-基)哌啶-1,3-二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

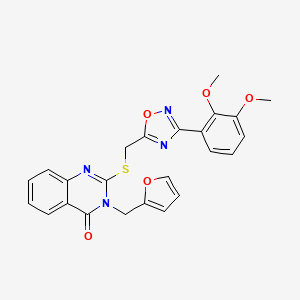

The compound "N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include benzothiazole and piperidine moieties. These types of compounds have been studied for various biological activities, including antihistaminic, anti-acetylcholinesterase, and anti-mycobacterial properties. The benzothiazole group is a common feature in molecules with potential therapeutic effects, as seen in the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones with anti-mycobacterial activity . Similarly, piperidine derivatives have been explored for their biological activities, such as the anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the formation of key intermediates such as 2-aminobenzimidazole or benzothiazole derivatives. For instance, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involved cyclodesulfurization followed by alkylation and deprotection steps . Similarly, the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones required the preparation of structurally diverse benzo[d]thiazole-2-carboxamides . These processes highlight the complexity and the need for precise control over reaction conditions to obtain the desired compounds.

Molecular Structure Analysis

The molecular structure of compounds in this class can be quite complex, with multiple rings and functional groups. For example, the crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, revealed a planar benzothiazol ring and a chair conformation of the piperidin ring . The spatial arrangement of these rings and substituents can significantly influence the biological activity of the molecules.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like amides, amines, and thiazoles. These groups can participate in various chemical reactions, including alkylation, reductive amination, and ring-opening reactions, as seen in the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines . The reactivity is also crucial for the interaction of these compounds with biological targets, such as enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are essential for their potential therapeutic application. The quantitative structure-activity relationship (QSAR) studies on benzothiazoles derived substituted piperazine derivatives provide insights into how structural changes can affect these properties . Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are critical for the efficacy and safety of these compounds in vivo, as indicated by the evaluation of selective dopamine D3 receptor ligands .

科学研究应用

分子交互研究

研究重点在于理解相关化合物与特定受体的分子交互。例如,Shim 等人 (2002 年) 的一项研究调查了类似化合物与 CB1 大麻素受体的分子交互,使用分子轨道方法和构象分析来开发 CB1 受体配体的药效团模型。这项研究有助于理解此类化合物如何与大麻素受体交互,这可能对设计受体拮抗剂或激动剂产生影响 (Shim 等人,2002 年)。

抗菌和抗真菌应用

Anuse 等人 (2019 年) 的一项研究合成了苯并噻唑衍生物并评估了它们的抗菌和抗真菌活性。这项研究重点介绍了此类化合物在开发新抗菌剂方面的潜力,特别是针对耐药菌株。该研究结果可以为未来研究提供信息,将化合物用作抗菌和抗真菌药物开发的基础 (Anuse 等人,2019 年)。

定量构效关系 (QSAR) 研究

Al-Masoudi 等人 (2011 年) 对苯并噻唑衍生的取代哌嗪衍生物进行了 QSAR 研究,旨在根据其化学结构预测这些化合物的生物活性。此类研究对于理解分子结构变化(如 N3-(苯并[d]噻唑-2-基)-N1-(噻吩-2-基)哌啶-1,3-二甲酰胺)如何影响其生物活性和潜在治疗应用至关重要 (Al-Masoudi 等人,2011 年)。

抗疲劳和认知效果

对苯甲酰胺衍生物的研究,例如 Wu 等人 (2014 年) 进行的研究,探索了这些化合物的潜在抗疲劳作用和认知增强特性。这一研究方向可能导致开发针对疲劳相关疾病或认知障碍的新疗法 (Wu 等人,2014 年)。

作用机制

Target of Action

The compound, also known as 3-N-(1,3-benzothiazol-2-yl)-1-N-thiophen-2-ylpiperidine-1,3-dicarboxamide, has been found to have anti-tubercular properties . The primary target of this compound is the DprE1 enzyme , which is crucial for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its death . The compound also exhibits anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathway involving the DprE1 enzyme, which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the bacterium . In terms of its anti-inflammatory properties, the compound inhibits the COX enzymes, thereby reducing the production of prostaglandins .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . This makes the compound a potential candidate for the treatment of tuberculosis. Additionally, the compound’s ability to inhibit COX enzymes results in a reduction of inflammation .

属性

IUPAC Name |

3-N-(1,3-benzothiazol-2-yl)-1-N-thiophen-2-ylpiperidine-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c23-16(21-17-19-13-6-1-2-7-14(13)26-17)12-5-3-9-22(11-12)18(24)20-15-8-4-10-25-15/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,20,24)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZDIHKEAACJJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CS2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

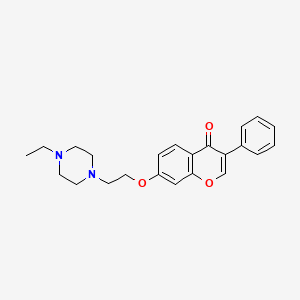

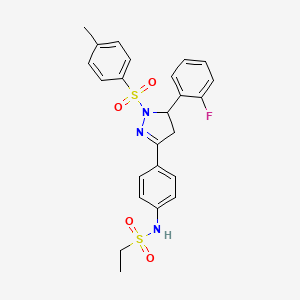

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)

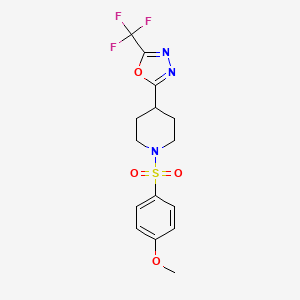

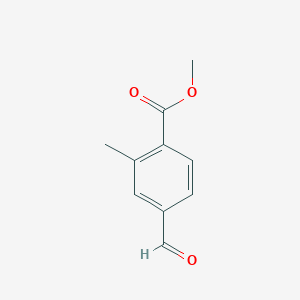

![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)

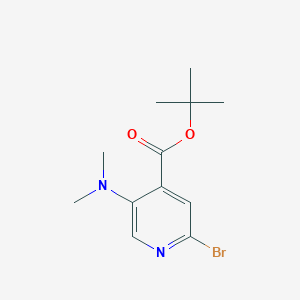

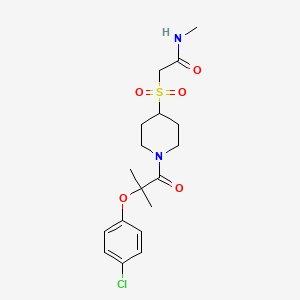

![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)

![2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide](/img/structure/B3012204.png)